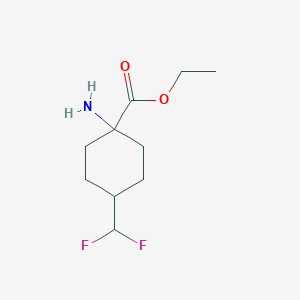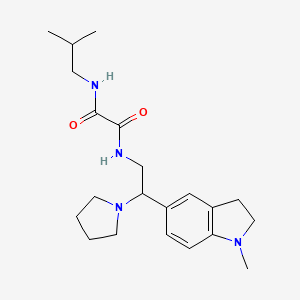
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide" belongs to a class of organic molecules that exhibit significant biological activities due to their complex molecular structure. This class includes compounds with pyrrolidine and indoline moieties, which are known for their versatility in chemical reactions and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds often involves key intermediates such as N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, which is a crucial component in the preparation of complex molecules like premafloxacin (Fleck et al., 2003). This process showcases the importance of stereoselective alkylation and asymmetric Michael addition in constructing the molecule's backbone.
Molecular Structure Analysis
The molecular structure of compounds within this class, including those with pyrrolidinoindoline and oxindole cores, is characterized by high enantiopurity and structural diversity, as demonstrated by organocatalytic synthesis approaches (Chen et al., 2009). These structures are pivotal for their biological activity and are often achieved through enantioselective catalysis and dipolar cycloaddition reactions.
Chemical Reactions and Properties
Chemical reactions involving these molecules are diverse, including asymmetric hydrovinylation to construct quaternary centers and the synthesis of pyrrolidinoindolines, which are crucial for creating compounds with specific stereochemistry and functional groups (Lim & RajanBabu, 2011). Such reactions underscore the compounds' reactivity and their ability to undergo transformations leading to biologically active derivatives.
Aplicaciones Científicas De Investigación
Synthesis Techniques
Research on related compounds has explored their synthesis methods, which are crucial for developing pharmaceuticals and chemical probes. For example, the study by Fleck et al. (2003) described a stereoselective process for preparing key intermediates in antibiotic development, highlighting the importance of asymmetric Michael addition and stereoselective alkylation (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Biological Evaluation
The development of α1-adrenoceptor antagonists for uroselective profiles has been the focus of some studies, demonstrating the potential therapeutic applications of compounds with similar structures. Rak et al. (2016) synthesized a series of arylsulfonamide derivatives, showing significant affinity for the α1-adrenoceptor (Rak, Canale, Marciniec, Żmudzki, Kotańska, Knutelska, Siwek, Stachowicz, Bednarski, Nowinski, Zygmunt, Zajdel, & Sapa, 2016).
Chemical Structure Analysis
The structural analysis of nicotine derivatives, as discussed by Evain et al. (2003), provides insights into molecular geometry and intermolecular interactions, which are vital for understanding the transport and docking of ligands to receptors (Evain, Felpin, Laurence, Lebreton, & Le Questel, 2003).
Antiproliferative Activity
Novel derivatives of isoindoline, as investigated by Sović et al. (2011), were tested for their antiproliferative activity in vitro, showcasing the potential of these compounds in cancer research (Sović, Stilinović, Kaitner, Kraljević-Pavelić, Bujak, Čuljak, Novak, & Karminski-Zamola, 2011).
Antiviral and Antimicrobial Activities
The exploration of antiviral and antimicrobial activities is a significant aspect of scientific research applications. Patick et al. (2005) reported on a novel inhibitor of human rhinovirus 3C protease, showing potent in vitro activity against various serotypes and clinical isolates, as well as a good safety profile in nonclinical studies (Patick, Brothers, Maldonado, Binford, Maldonado, Fuhrman, Petersen, Smith, Zalman, Burns-Naas, & Tran, 2005).
Propiedades
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-15(2)13-22-20(26)21(27)23-14-19(25-9-4-5-10-25)16-6-7-18-17(12-16)8-11-24(18)3/h6-7,12,15,19H,4-5,8-11,13-14H2,1-3H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZBCFVLUBMHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

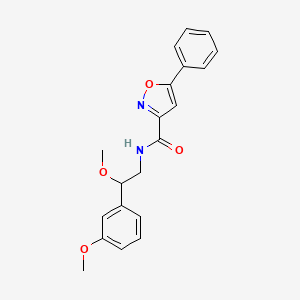
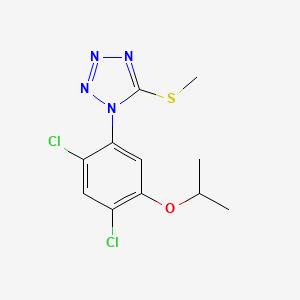

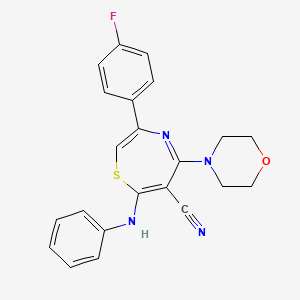
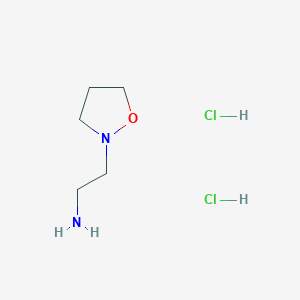
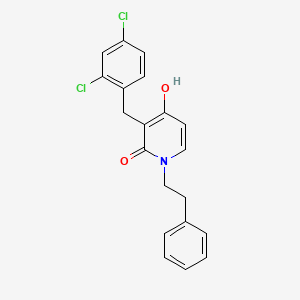
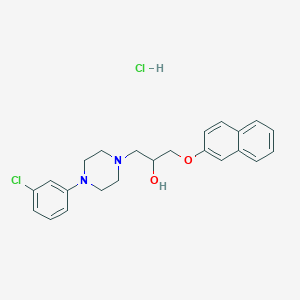

![5-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2496027.png)
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-3-(thiomorpholin-4-ylmethyl)imidazolidin-4-one](/img/structure/B2496028.png)
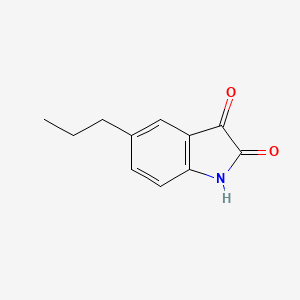
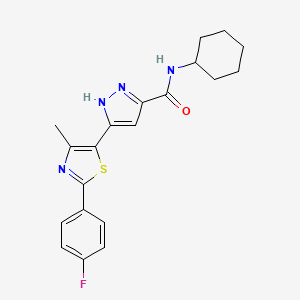
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
